Ethyl 5-chloro-2-oxopentanoate
Overview
Description
Ethyl 5-chloro-2-oxopentanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is commonly used in organic synthesis due to its reactivity and versatility. This compound is often employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-2-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thionyl chloride, which introduces the chlorine atom into the molecule. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Another method involves the use of triphosgene as a chlorinating agent. In this process, ethyl acetoacetate is reacted with triphosgene in the presence of a base such as N,N-dimethylacetamide (DMAC) to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 5-chloro-2-oxopentanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for studying enzyme inhibition and receptor binding.
Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting metabolic pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-oxopentanoate depends on its specific application. In general, the compound acts as an electrophile due to the presence of the carbonyl and chlorine groups. These functional groups can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Ethyl 5-chloro-2-oxopentanoate can be compared with other chlorinated esters and keto esters. Similar compounds include:
Ethyl 2-chloroacetoacetate: Another chlorinated ester used in organic synthesis.
Mthis compound: A methyl ester analog with similar reactivity.
Ethyl 3-chloro-2-oxobutanoate: A shorter-chain analog with different reactivity patterns.
This compound is unique due to its specific chain length and the position of the chlorine atom, which confer distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
ethyl 5-chloro-2-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJSSLRXGLZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520687 | |
Record name | Ethyl 5-chloro-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86633-06-9 | |
Record name | Ethyl 5-chloro-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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